molecular formula C9H8Br2O B12563696 2,6-Dibromo-4-(prop-1-en-2-yl)phenol CAS No. 167782-30-1

2,6-Dibromo-4-(prop-1-en-2-yl)phenol

Cat. No.: B12563696
CAS No.: 167782-30-1
M. Wt: 291.97 g/mol
InChI Key: ZILIYVDICJLNDP-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(prop-1-en-2-yl)phenol is an organic compound with the molecular formula C9H8Br2O This compound is characterized by the presence of two bromine atoms and a prop-1-en-2-yl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-(prop-1-en-2-yl)phenol typically involves the bromination of 4-(prop-1-en-2-yl)phenol. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is carefully monitored to avoid over-bromination and formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-(prop-1-en-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dibromo-4-(prop-1-en-2-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(prop-1-en-2-yl)phenol involves its interaction with specific molecular targets and pathways. The bromine atoms and the phenolic hydroxyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or modulation of their functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-4-(prop-1-en-2-yl)phenol is unique due to the presence of both bromine atoms and a prop-1-en-2-yl group on the phenol ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

167782-30-1

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

2,6-dibromo-4-prop-1-en-2-ylphenol

InChI

InChI=1S/C9H8Br2O/c1-5(2)6-3-7(10)9(12)8(11)4-6/h3-4,12H,1H2,2H3

InChI Key

ZILIYVDICJLNDP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC(=C(C(=C1)Br)O)Br

Origin of Product

United States

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